molecular formula C28H24N2O5S B2614871 2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 690642-65-0

2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile

Cat. No.: B2614871
CAS No.: 690642-65-0
M. Wt: 500.57
InChI Key: ZZUXQJGYTBTLAP-UHFFFAOYSA-N
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Description

2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C28H24N2O5S and its molecular weight is 500.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research on related compounds has focused on the synthesis and transformations of quinoline derivatives, a core structure similar to the mentioned compound. For example, studies have detailed the cyclization and rearrangement processes of methoxybenzylamino-acetonitriles, leading to the formation of tetrahydroisoquinolines or 2-benzazepines depending on the substituents involved (Harcourt, Taylor, & Waigh, 1978). Such research underscores the importance of understanding the chemical reactivity and potential for creating complex heterocyclic structures, which could be relevant for the synthesis of the mentioned compound.

Cyclization Reactions

Cyclization reactions play a critical role in the formation of heterocyclic compounds. For instance, the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate under basic conditions produces 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, highlighting the versatility of cyclization reactions in synthesizing complex molecules (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Derivative Formation and Biological Activity

The formation of derivatives and their subsequent biological activity is another area of interest. A study on the facile synthesis of tetrahydropyrimido[4,5-b]quinoline derivatives investigated the reactivity of certain compounds towards various reagents, alongside reporting their antimicrobial activity (Elkholy & Morsy, 2006). This suggests potential pharmaceutical applications for compounds with quinoline structures, which may extend to the compound .

Fluorescence Derivatization and Analytical Applications

The use of quinoline derivatives as fluorescence derivatization reagents for alcohols in high-performance liquid chromatography (HPLC) indicates their utility in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992). Such applications could be explored for the compound in discussion, considering its structural complexity and potential reactivity.

Corrosion Inhibition

Quinoline derivatives have also been investigated for their potential as corrosion inhibitors, suggesting possible industrial applications (Singh, Srivastava, & Quraishi, 2016). This highlights the compound's potential utility beyond biomedical research, extending into materials science and engineering.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5S/c1-28(2)11-20-26(21(31)12-28)25(16-4-7-18(33-3)8-5-16)19(13-29)27(30-20)36-14-22(32)17-6-9-23-24(10-17)35-15-34-23/h4-10H,11-12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUXQJGYTBTLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)C3=CC4=C(C=C3)OCO4)C#N)C5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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